molecular formula C5H9BrO2 B1267250 2-(Bromomethyl)-1,3-dioxane CAS No. 5695-63-6

2-(Bromomethyl)-1,3-dioxane

Cat. No. B1267250
CAS RN: 5695-63-6
M. Wt: 181.03 g/mol
InChI Key: QAURNRYFMGYNRF-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1,3-dioxane (BMD) is an organic compound used in a variety of laboratory experiments. It is a colorless, volatile liquid with a pungent odor. BMD is easily synthesized from readily available starting materials and is a useful reagent for the synthesis of other compounds. BMD has a wide range of applications in a variety of scientific research fields, including biochemistry, physiology, and organic chemistry.

Scientific Research Applications

Conformational Structure Analysis

  • Dipole Moment and Configuration Studies : Research has shown that 1,3-dioxane and its substituted forms, including 2-(bromomethyl)-1,3-dioxane, exhibit an armchair configuration. In these molecules, free rotation of the CH2Br groups is possible, highlighting their flexible structural properties (Arbuzov & Yuldasheva, 1962).
  • NMR Spectroscopy and X-ray Analysis : Various substituted forms of 1,3-dioxane, including those with bromomethyl groups, have been extensively analyzed using NMR spectroscopy and X-ray analysis. These studies focus on understanding the molecular conformation and structure, which are crucial for potential applications in organic synthesis and other chemical processes (Khazhiev et al., 2018).

Organic Synthesis Applications

  • Fine Organic Synthesis : Derivatives of 1,3-dioxane, including this compound, have been identified as promising reagents in fine organic synthesis. Their unique structural properties and reactivity make them suitable for creating complex organic molecules (Khazhiev et al., 2021).
  • Cyclization and Hydrogen Transfer Reactions : this compound derivatives have been studied for their ability to undergo cyclization reactions. These processes are fundamental in organic chemistry for building cyclic structures, which are prevalent in many biologically active compounds (Hindson et al., 1993).

Chemical Analysis and Structural Studies

  • Bromination Kinetics : Studies on the bromination of 1,3-dioxane derivatives, including those with bromomethyl groups, provide insights into the reactivity and chemical behavior of these compounds. Understanding these kinetics is essential for applications in synthetic chemistry (Ayupova et al., 1978).

Conformational Dynamics and Solvation Studies

  • Conformational Energy and Solvation : The structural and conformational dynamics of this compound compounds, particularly in solvents like chloroform, have been explored using density functional theory calculations. These studies provide valuable information for understanding solvation effects and molecular interactions in solution (Khazhiev et al., 2018).

Structural Directivity in Organic Reactions

  • Structural Influence on Reaction Pathways : The conformational structure of 1,3-dioxane derivatives influences their reactivity in organic reactions. For instance, the structural directivity of acetal ring opening by organomagnesium compounds is affected by the conformation of these dioxane derivatives (Atavin et al., 1969).

Mechanism of Action

Target of Action

It is known that brominated compounds often participate in electrophilic aromatic substitution reactions .

Mode of Action

2-(Bromomethyl)-1,3-dioxane, being a brominated compound, can participate in various organic reactions. One such reaction is the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

For instance, in the Suzuki–Miyaura coupling reaction, the compound can influence the carbon–carbon bond formation .

Pharmacokinetics

Pharmacokinetics generally refers to the movement of a drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion .

Result of Action

It is known that brominated compounds can generate products with industrial applications, environmental consequences, and potentially adverse biological effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the broad application of Suzuki–Miyaura coupling arises from the exceptionally mild and functional group tolerant reaction conditions . Additionally, the nature of the organoboron reagents and their rapid transmetalation with palladium (II) complexes can be influenced by environmental factors .

Safety and Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it .

properties

IUPAC Name

2-(bromomethyl)-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c6-4-5-7-2-1-3-8-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAURNRYFMGYNRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50307591
Record name 2-bromomethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5695-63-6
Record name NSC193315
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193315
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromomethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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